molecular formula C7H15NO B037864 3-(Methoxymethyl)piperidine CAS No. 116574-72-2

3-(Methoxymethyl)piperidine

Cat. No.: B037864
CAS No.: 116574-72-2
M. Wt: 129.2 g/mol
InChI Key: ZVNNEPYIBDITIW-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)piperidine is an organic compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a methoxymethyl group attached to the piperidine ring. It is commonly used in organic synthesis and has various applications in the pharmaceutical and chemical industries.

Mechanism of Action

Target of Action

3-(Methoxymethyl)piperidine is a complex organic compound . . It’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.

Mode of Action

Piperidine derivatives are known to participate in various chemical reactions, such as the suzuki–miyaura (sm) cross-coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

For instance, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Moreover, piperidine and its derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Pharmacokinetics

Piperidine derivatives are known to be widely used as building blocks in the synthesis of organic compounds, including medicinal products .

Result of Action

Piperidine derivatives have been found to exhibit various therapeutic effects, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic activities .

Action Environment

It’s worth noting that the success of the suzuki–miyaura (sm) cross-coupling, a reaction in which piperidine derivatives are known to participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with formaldehyde and methanol under acidic conditions. The reaction proceeds via the formation of a methoxymethyl intermediate, which subsequently reacts with piperidine to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 3-(Hydroxymethyl)piperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, lacking the methoxymethyl group.

    3-(Hydroxymethyl)piperidine: A reduction product of 3-(Methoxymethyl)piperidine.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and solubility, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(methoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNNEPYIBDITIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589368
Record name 3-(Methoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116574-72-2
Record name 3-(Methoxymethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116574-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxymethyl)piperidine
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